Enantiomeric Purity vs. L-Enantiomer
N-Boc-D-phenylalaninol exhibits a specific optical rotation of +24° to +28° (c=1, MeOH or CHCl3) . In contrast, the L-enantiomer (CAS 66605-57-0) shows a rotation of approximately -27° under identical conditions . The racemic mixture N-Boc-DL-phenylalaninol (CAS 145149-48-0) has no net optical rotation [1]. Commercial specifications require a minimum enantiomeric excess (ee) of 98.0% for N-Boc-D-phenylalaninol, ensuring its suitability for asymmetric synthesis where the D-configuration is required . Using the L-enantiomer would invert stereochemistry, and using the racemate would necessitate chiral resolution steps, reducing yield and increasing cost.
| Evidence Dimension | Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | +27 ± 2° (c=1.036% in MeOH) |
| Comparator Or Baseline | N-Boc-L-phenylalaninol: -27.0 ± 3.0° (c=1 in MeOH) |
| Quantified Difference | Opposite sign; magnitude difference of ~54° |
| Conditions | 20°C, methanol solvent, concentration ~1% |
Why This Matters
Precise stereochemical control is critical in drug development, as the biological activity of chiral APIs is often enantiomer-specific; using the correct enantiomer avoids costly purification and ensures regulatory compliance.
- [1] PubChem. (n.d.). N-Boc-DL-phenylalaninol (CID 545866). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/145149-48-0 View Source
